

potential biological targets of pyrazole-piperidine scaffolds

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Compound of Interest

Compound Name: *1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine*

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An In-depth Technical Guide to the Biological Targets of Pyrazole-Piperidine Scaffolds

For Researchers, Scientists, and Drug Development Professionals

The pyrazole-piperidine scaffold is a privileged structural motif in medicinal chemistry, demonstrating a wide range of biological activities. Its unique combination of a five-membered aromatic pyrazole ring and a six-membered saturated piperidine ring provides a versatile framework for designing potent and selective ligands for various biological targets. This technical guide explores the key biological targets of pyrazole-piperidine derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid in drug discovery and development efforts.

Cannabinoid Receptors (CB1 and CB2)

Pyrazole-piperidine derivatives have been extensively studied as antagonists of the cannabinoid receptors, particularly the CB1 receptor, which is a key component of the endocannabinoid system involved in regulating appetite, pain, and mood.

Quantitative Data: CB1 and CB2 Receptor Antagonism

Compound	Target	Assay	IC50 / Ki (nM)	Reference
SR141716A	CB1	Receptor Binding Assay	Ki: 20 nM	[1]
AM251	CB1	Receptor Binding Assay	Ki: 7.49 nM	[1]
Various Analogs	CB1/CB2	Receptor Binding Assay	Varies	[2]

Experimental Protocols

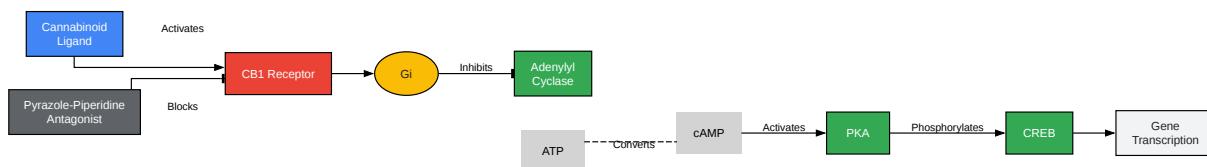
CB1 Receptor Binding Assay:

A common method for determining the affinity of compounds for the CB1 receptor is a competitive radioligand binding assay.

- Source: Membranes from CHO cells stably expressing the human CB1 receptor.
- Radioligand: [3H]CP55,940, a potent cannabinoid agonist.
- Procedure:
 - Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
 - The reaction is allowed to reach equilibrium.
 - Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
 - The amount of bound radioactivity on the filter is quantified by liquid scintillation counting.
 - The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
 - The inhibitor constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathway

The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi. Activation of the CB1 receptor leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels.



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Caption: CB1 Receptor Signaling Pathway.

Cyclin-Dependent Kinases (CDKs)

Certain pyrazole-piperidine scaffolds have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Inhibition of CDKs is a promising strategy for cancer therapy.

Quantitative Data: CDK Inhibition

Compound	Target	Assay	IC50 (nM)	Reference
AT7519	CDK2	Enzyme Inhibition Assay	110	[3]

Experimental Protocols

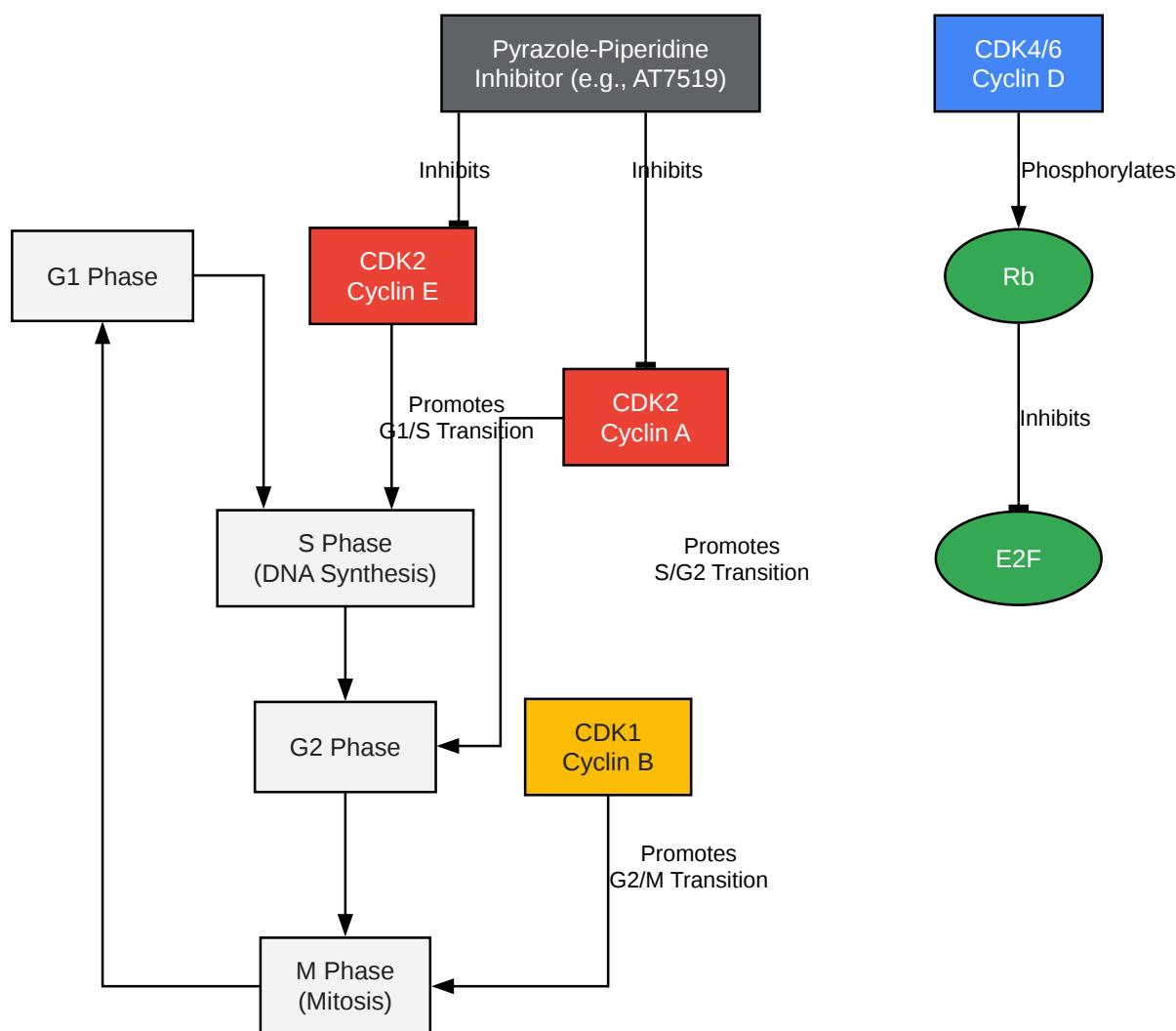
CDK2 Enzyme Inhibition Assay:

The inhibitory activity of compounds against CDK2 can be determined using a variety of in vitro kinase assays.

- Enzyme: Recombinant human CDK2/cyclin E complex.
- Substrate: A peptide or protein substrate that is specifically phosphorylated by CDK2, such as histone H1.
- Detection:
 - Radiometric Assay: Utilizes [γ -32P]ATP. The incorporation of the radiolabeled phosphate into the substrate is measured.
 - Luminescence-based Assay: Measures the depletion of ATP using an enzyme-coupled reaction that produces light.
- Procedure:
 - The CDK2/cyclin E enzyme is incubated with the test compound at various concentrations.
 - The substrate and ATP are added to initiate the kinase reaction.
 - The reaction is allowed to proceed for a defined period.
 - The reaction is stopped, and the amount of product formed (phosphorylated substrate) or ATP remaining is quantified.
 - The IC50 value is calculated from the dose-response curve.

Signaling Pathway

CDKs, in conjunction with their cyclin partners, regulate the progression of the cell cycle through the phosphorylation of key substrate proteins.

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Caption: Cell Cycle Regulation by CDKs.

Coagulation Factor Xa

Pyrazole-piperidine derivatives have been designed as inhibitors of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade. FXa inhibitors are used as anticoagulants for the prevention and treatment of thromboembolic disorders.^[4]

Quantitative Data: Factor Xa Inhibition

Compound	Target	Assay	IC50 (nM)	Reference
Compound 4a	Factor Xa	In vitro FXa inhibition assay	13.4	[4]

Experimental Protocols

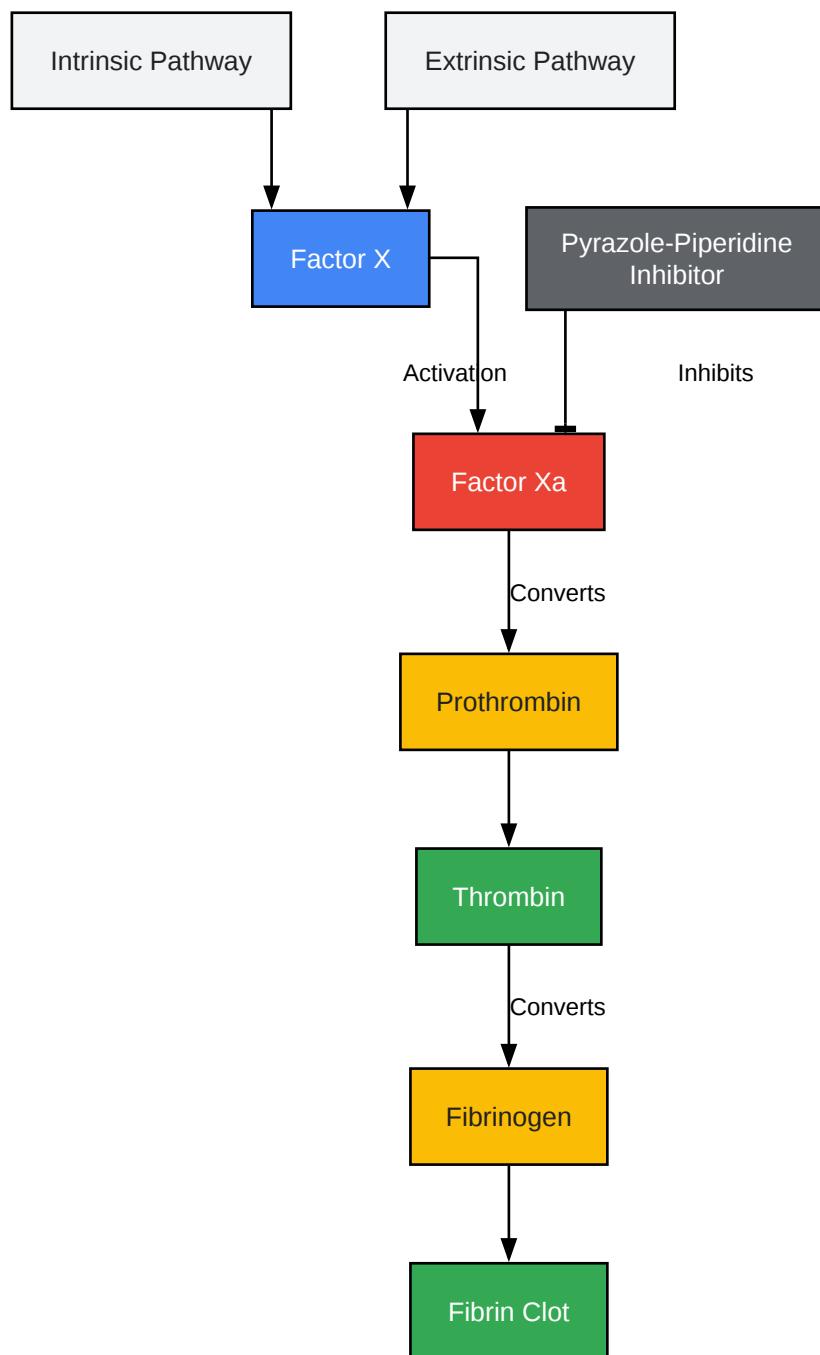
In Vitro Factor Xa Inhibition Assay:

The inhibitory activity of compounds against FXa is typically measured using a chromogenic substrate assay.

- Enzyme: Purified human Factor Xa.
- Substrate: A chromogenic substrate that is specifically cleaved by FXa to release a colored product (e.g., p-nitroaniline).
- Procedure:
 - The FXa enzyme is pre-incubated with the test compound at various concentrations in a suitable buffer.
 - The chromogenic substrate is added to initiate the reaction.
 - The rate of color development is monitored spectrophotometrically at a specific wavelength.
 - The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Signaling Pathway

The blood coagulation cascade is a series of enzymatic reactions that leads to the formation of a fibrin clot. Factor Xa plays a central role in this cascade.



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Caption: The Blood Coagulation Cascade.

Other Notable Targets

The versatility of the pyrazole-piperidine scaffold has led to its exploration against a variety of other biological targets.

Quantitative Data: Diverse Targets

Compound Class	Target	Assay	Potency	Reference
Pyrazolyl piperidines	CCR5/CXCR4	Anti-HIV-1 Assay	Dual inhibition	[5][6]
Pyrazole derivatives	Meprin α and β	Enzyme Inhibition Assay	Low nM to pM IC50	[7]
N-2-pyridyl pyrazole	DapE	Enzyme Inhibition Assay	IC50: 35.6 μM	[8]
Pyrazole-based compounds	Urease, Butyrylcholinesterase	Enzyme Inhibition Assay	Selective inhibition	[9]
Phenylidihydropyrazolones	Trypanosoma cruzi	Anti-parasitic Assay	pIC50 up to 6.4	[10]

This guide provides a comprehensive overview of the key biological targets of pyrazole-piperidine scaffolds, supported by quantitative data, experimental methodologies, and pathway visualizations. The diverse range of targets highlights the importance of this scaffold in modern drug discovery and provides a foundation for the future design of novel therapeutic agents.

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